GPR41 agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GPR41 agonist-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: GPR41 agonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
GPR41 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR41.
Biology: Investigated for its role in regulating energy homeostasis and metabolic processes.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity and diabetes.
Industry: Utilized in the development of new drugs targeting GPR41 .
Mecanismo De Acción
GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G-protein-coupled receptor. This activation triggers a signaling cascade involving the Gi/o protein, which inhibits adenylyl cyclase and reduces cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects various downstream pathways involved in energy regulation and metabolic processes .
Comparación Con Compuestos Similares
GPR43 agonist: Another free fatty acid receptor activated by short-chain fatty acids.
GPR40 agonist: A receptor activated by long-chain fatty acids and involved in glucose homeostasis
Uniqueness: GPR41 agonist-1 is unique in its selectivity for GPR41, allowing for targeted activation of this receptor without affecting other free fatty acid receptors. This specificity makes it a valuable tool for studying the distinct roles of GPR41 in metabolic regulation .
Propiedades
Fórmula molecular |
C24H23N3O4 |
---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |
Clave InChI |
UWQXWOJVNASZLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.